molecular formula C9H15ClO3S B2927383 7-Oxaspiro[3.5]nonan-8-ylmethanesulfonyl chloride CAS No. 2460750-43-8

7-Oxaspiro[3.5]nonan-8-ylmethanesulfonyl chloride

Cat. No.: B2927383
CAS No.: 2460750-43-8
M. Wt: 238.73
InChI Key: UVEOYZFZIAYZDU-UHFFFAOYSA-N
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Description

7-Oxaspiro[3.5]nonan-8-ylmethanesulfonyl chloride is a chemical compound with the molecular formula C₉H₁₅ClO₃S. It is known for its unique spirocyclic structure, which includes an oxaspiro ring system. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxaspiro[3.5]nonan-8-ylmethanesulfonyl chloride typically involves the reaction of a spirocyclic alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure high purity of the final product. Techniques such as distillation, crystallization, and chromatography are commonly employed.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid derivatives.

    Oxidation Reactions: Oxidation of the spirocyclic ring can lead to the formation of various oxygenated derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in solvents like dichloromethane or tetrahydrofuran.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as ether or tetrahydrofuran.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed:

    Substitution: Formation of sulfonamides, sulfonates, or sulfonic acids.

    Reduction: Formation of sulfonamides or sulfonic acids.

    Oxidation: Formation of oxygenated spirocyclic derivatives.

Scientific Research Applications

7-Oxaspiro[3.5]nonan-8-ylmethanesulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceutical compounds due to its ability to form stable derivatives.

    Biological Studies: Utilized in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Oxaspiro[3.5]nonan-8-ylmethanesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of stable sulfonamide or sulfonate derivatives. This reactivity is exploited in organic synthesis and medicinal chemistry to create a wide range of compounds with desired biological activities.

Comparison with Similar Compounds

  • 7-Oxaspiro[3.5]nonan-2-ylmethanesulfonyl chloride
  • 7-Oxaspiro[3.5]nonan-4-ylmethanesulfonyl chloride

Comparison: 7-Oxaspiro[3.5]nonan-8-ylmethanesulfonyl chloride is unique due to its specific spirocyclic structure and the position of the sulfonyl chloride group. This structural uniqueness imparts distinct reactivity and stability compared to other similar compounds. The position of the sulfonyl chloride group can significantly influence the compound’s reactivity and the types of derivatives formed during chemical reactions.

Properties

IUPAC Name

7-oxaspiro[3.5]nonan-8-ylmethanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO3S/c10-14(11,12)7-8-6-9(2-1-3-9)4-5-13-8/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEOYZFZIAYZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCOC(C2)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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